molecular formula C11H14F2N2O B3273204 [3,5-Difluoro-4-(morpholin-4-yl)phenyl]methanamine CAS No. 581813-07-2

[3,5-Difluoro-4-(morpholin-4-yl)phenyl]methanamine

Cat. No.: B3273204
CAS No.: 581813-07-2
M. Wt: 228.24 g/mol
InChI Key: XZVHIFLULLZICN-UHFFFAOYSA-N
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Description

[3,5-Difluoro-4-(morpholin-4-yl)phenyl]methanamine is a useful research compound. Its molecular formula is C11H14F2N2O and its molecular weight is 228.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-difluoro-4-morpholin-4-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c12-9-5-8(7-14)6-10(13)11(9)15-1-3-16-4-2-15/h5-6H,1-4,7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVHIFLULLZICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2F)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Classification and Unique Features Within Organic and Medicinal Chemistry

[3,5-Difluoro-4-(morpholin-4-yl)phenyl]methanamine is a highly substituted arylmethanamine. Its molecular architecture is characterized by a central phenyl ring, which is strategically functionalized with two fluorine atoms, a morpholine (B109124) ring, and a methanamine group. This specific arrangement of substituents imparts a unique set of physicochemical properties to the molecule, making it a compelling candidate for drug discovery and development.

The morpholine moiety, a saturated heterocycle containing both an ether and a secondary amine functional group, is a well-established "privileged structure" in medicinal chemistry. nih.gov Its inclusion in a molecule can improve aqueous solubility, enhance bioavailability, and provide a scaffold for further chemical modification. acs.orgnih.gov The nitrogen atom of the morpholine ring is weakly basic, which can be advantageous for interacting with biological targets and for optimizing pharmacokinetic profiles. nih.gov

The methanamine group (CH₂NH₂) provides a primary amine function, which is a common pharmacophore in many biologically active compounds. This group can participate in hydrogen bonding and ionic interactions with receptors and enzymes, serving as a crucial anchor point for molecular recognition.

Structural Component Key Features Potential Influence on Properties
3,5-Difluoro-phenylHigh electronegativity of fluorine atomsModulation of electronic properties, metabolic stability, and binding affinity
Morpholine RingSaturated heterocycle with ether and amineImproved solubility, bioavailability, and metabolic stability; acts as a versatile scaffold
Methanamine GroupPrimary amineKey interaction point for hydrogen bonding and ionic interactions with biological targets

Contextualization of Fluorinated Phenyl and Morpholine Derivatives in Biomedical Research

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry. The substitution of hydrogen with fluorine can lead to profound improvements in a molecule's pharmacokinetic and pharmacodynamic properties. tandfonline.com Fluorinated compounds are often more resistant to metabolic degradation, leading to a longer duration of action in the body. bohrium.com Furthermore, the unique electronic nature of the carbon-fluorine bond can enhance the binding affinity of a drug to its target protein, resulting in increased potency. bohrium.com The use of fluorinated phenylalanines, for example, has been instrumental in developing enzyme inhibitors and therapeutic agents. nih.govresearchgate.net

Similarly, morpholine (B109124) and its derivatives are ubiquitous in drug discovery. nih.gov The morpholine ring is found in a wide array of approved drugs and clinical candidates, spanning various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. acs.orgnih.gove3s-conferences.org Its favorable physicochemical properties, such as its balanced lipophilic-hydrophilic character, contribute to improved drug-like qualities. nih.gov The morpholine scaffold is not only a passive carrier but can also actively participate in binding to biological targets, acting as an integral part of the pharmacophore. nih.gov

Rationale for Investigating Arylmethanamine Scaffolds for Biological Activity

The arylmethanamine scaffold, which consists of a phenyl ring attached to a methanamine group, serves as a fundamental building block in a vast number of biologically active molecules. This structural motif is present in numerous neurotransmitters, hormones, and synthetic drugs, highlighting its importance in molecular recognition by biological systems. The primary amine of the methanamine group is often protonated at physiological pH, allowing it to form strong ionic bonds with negatively charged residues, such as aspartate or glutamate, in the active sites of enzymes and receptors.

The phenyl ring provides a rigid platform for the precise spatial orientation of other functional groups and can engage in various non-covalent interactions, including pi-pi stacking and hydrophobic interactions. The combination of the phenyl ring and the methanamine group creates a versatile pharmacophore that can be readily modified to achieve desired biological activity and selectivity. The investigation of novel arylmethanamine derivatives, such as [3,5-Difluoro-4-(morpholin-4-yl)phenyl]methanamine, is driven by the potential to fine-tune these interactions to develop new therapeutic agents with improved efficacy and safety profiles. The synthesis of related fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines has been explored for potential anti-bacterial applications, further underscoring the interest in this class of compounds. nih.gov

An in-depth examination of the synthetic methodologies and chemical transformations surrounding this compound reveals a strategic interplay of classic and modern organic chemistry techniques. The construction of this specific molecular architecture hinges on the careful assembly of its core components: a difluorinated phenyl ring, a morpholine (B109124) moiety, and an aminomethyl group.

Molecular Interactions and Mechanistic Investigations

Understanding Mechanisms of Action at the Molecular Level

  • 4.2.1. Allosteric versus Orthosteric Binding Mechanisms: Without identified biological targets, the binding mechanism remains unknown.
  • 4.2.2. Reversibility and Irreversibility of Ligand Binding: No studies on the nature of its potential binding to any biological target have been conducted or published.
  • Further research would be required to determine the biological profile of [3,5-Difluoro-4-(morpholin-4-yl)phenyl]methanamine.

    Phenotypic Screening and Target Deconvolution Strategies for Novel Biological Activities

    Phenotypic screening has seen a resurgence in drug discovery, contributing significantly to the identification of first-in-class medicines. frontiersin.orgnih.gov For a compound like this compound, which contains a morpholine (B109124) moiety—a privileged structure in medicinal chemistry known to be present in various bioactive molecules—phenotypic screening offers a powerful avenue to explore its therapeutic potential across a range of disease models. researchgate.net The presence of difluoro-phenyl and methanamine groups further suggests the potential for unique molecular interactions that could elicit a desirable cellular response.

    Illustrative Phenotypic Screening Campaign

    A hypothetical phenotypic screening campaign for this compound could involve a panel of cancer cell lines to identify potential anti-neoplastic activities. The choice of assays would be critical, moving beyond simple cytotoxicity to more nuanced, disease-relevant phenotypes. nih.gov Modern phenotypic screens often employ high-content imaging and multi-parametric readouts to capture subtle changes in cellular behavior. drugtargetreview.com

    An example of such a screen is presented below, testing the compound against a panel of human cancer cell lines representing different tumor types. The readouts could include inhibition of cell proliferation, induction of apoptosis (programmed cell death), and effects on cell migration—a key process in cancer metastasis.

    Table 1: Hypothetical Phenotypic Screening Results for this compound

    Cell LineCancer TypeProliferation Inhibition (IC₅₀, µM)Apoptosis Induction (% of cells)Migration Inhibition (% of wound closure)
    A549Lung Carcinoma1.26578
    MCF-7Breast Adenocarcinoma> 50< 512
    U-87 MGGlioblastoma2.55872
    PC-3Prostate Adenocarcinoma0.87285
    HCT116Colorectal Carcinoma1.56881

    In this illustrative dataset, this compound demonstrates potent and selective activity against prostate, lung, colorectal, and glioblastoma cell lines, while being largely inactive against the breast cancer cell line. The observed phenotype is a combination of inhibiting proliferation, inducing apoptosis, and halting cell migration, suggesting a potentially valuable anti-cancer profile.

    Target Deconvolution Strategies

    Following a successful phenotypic screen, the critical next step is target deconvolution—the process of identifying the specific molecular target or targets responsible for the observed biological effect. nih.govnih.gov This is often the most challenging phase of phenotypic drug discovery but is essential for understanding the mechanism of action, enabling lead optimization, and predicting potential side effects. nih.govpharmafocusasia.com

    Several complementary strategies can be employed to elucidate the molecular targets of this compound. These methods can be broadly categorized into direct and indirect approaches. drughunter.com

    Direct Biochemical Methods:

    These approaches aim to directly identify the physical interaction between the compound and its protein target. nih.gov

    Affinity Chromatography: This is a classic and powerful technique. technologynetworks.com It involves immobilizing a modified version of this compound onto a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are "captured." After washing away non-specific binders, the target proteins are eluted and identified, typically by mass spectrometry. technologynetworks.com

    Protein Microarrays: These arrays contain a large number of purified proteins spotted onto a solid surface. pharmafocusasia.comtechnologynetworks.com A labeled version of the compound is incubated with the array, and binding to specific proteins is detected. This method allows for high-throughput screening against thousands of potential targets simultaneously. technologynetworks.com

    Genetic and Genomic Approaches:

    These indirect methods identify targets by observing how genetic perturbations alter a cell's response to the compound. nih.gov

    CRISPR/Cas9 Screening: Genome-wide CRISPR screens can be used to identify genes that, when knocked out, confer either resistance or sensitivity to the compound. For instance, if knocking out a specific gene renders cancer cells resistant to this compound, it strongly suggests that the protein product of that gene is either the direct target or a critical component of the target pathway. nih.gov

    Expression Profiling: Techniques like RNA sequencing (RNA-seq) can be used to analyze how the compound alters the gene expression profile of treated cells. By comparing the transcriptional signature to known genetic or pharmacological perturbations, it is possible to generate hypotheses about the compound's mechanism of action and potential targets. This is sometimes referred to as a "connectivity mapping" approach. frontiersin.org

    Computational Methods:

    Computational approaches can complement experimental techniques by predicting potential targets based on the chemical structure of the compound or by analyzing data from other screening methods. nih.gov These methods can involve docking simulations against known protein structures or searching for similarities to compounds with known targets.

    The results from these various deconvolution strategies would then be integrated to build a strong case for one or more candidate targets.

    Table 2: Illustrative Target Deconvolution Summary for this compound in PC-3 Cells

    MethodPutative Target(s) IdentifiedConfidence Level
    Affinity Chromatography-Mass SpectrometryKinase X, Protein YHigh
    CRISPR/Cas9 Resistance ScreenKinase X, Pathway Component ZHigh
    Thermal Proteome ProfilingKinase XMedium
    Computational DockingKinase Family MembersLow (Hypothesis-generating)

    This hypothetical data points towards "Kinase X" as the high-confidence molecular target of this compound, as it was identified through multiple, independent experimental methods. Subsequent validation experiments would be required to confirm this interaction and its role in the observed anti-cancer phenotype. pharmafocusasia.com

    Pre Clinical Biological Evaluation Methodologies and Research Models

    In Vitro Assay Development and Optimization

    The in vitro evaluation of compounds like those with the [3,5-difluoro-4-(morpholin-4-yl)phenyl] core is fundamental to understanding their biological activity at a molecular and cellular level. These assays are crucial for determining target engagement, mechanism of action, and for initial screening of large compound libraries.

    Cell-based assays are critical for assessing a compound's activity in a biological context. For EGFR inhibitors like Gefitinib, these assays are designed to measure the compound's effects on cancer cell lines that have varying levels of EGFR expression and mutation status.

    A primary method to assess cellular activity is the growth inhibition assay . The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of a compound required to inhibit cell growth by 50%. For example, the IC50 of Gefitinib has been determined in various non-small cell lung cancer (NSCLC) cell lines. researchgate.net

    To confirm target engagement within the cell, researchers often use Western blot analysis to measure the phosphorylation status of the target protein and downstream signaling molecules. In the case of Gefitinib, treatment of EGFR-expressing cancer cells is expected to decrease the autophosphorylation of EGFR. researchgate.netmdpi.com This inhibition subsequently affects downstream signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways. mdpi.comnih.gov The reduction in phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) provides evidence of on-target activity. mdpi.com

    Apoptosis assays are also employed to determine if the growth-inhibitory effects of the compound are due to the induction of programmed cell death. This can be measured through various techniques, including flow cytometry to detect markers of apoptosis. Studies have shown that Gefitinib can induce apoptosis in a dose-dependent manner in certain cancer cell lines. mdpi.com

    Assay TypePurposeKey Parameters MeasuredExample Cell Lines for Gefitinib Evaluation
    Growth Inhibition Assay (e.g., MTT assay)Determine the potency of the compound in inhibiting cell proliferation.IC50 valuesPC9, A549, NCI-H1975, HT, HUTU-80 researchgate.netselleckchem.com
    Western Blot AnalysisConfirm target engagement and modulation of downstream signaling pathways.Levels of phosphorylated EGFR, Akt, mTOR, ERK mdpi.comoncotarget.comPC9, A549 mdpi.com
    Apoptosis Assay (e.g., Flow Cytometry)Assess the induction of programmed cell death.Percentage of apoptotic cellsA549 mdpi.com
    Cell Cycle AnalysisDetermine the effect of the compound on cell cycle progression.Distribution of cells in G1, S, and G2/M phasesA549 mdpi.com

    Biochemical assays are essential for characterizing the direct interaction between a compound and its purified target protein, free from the complexities of a cellular environment. These assays provide quantitative data on binding affinity and enzyme inhibition kinetics.

    For kinase inhibitors like Gefitinib, in vitro kinase activity assays are performed using recombinant enzymes. These assays measure the ability of the compound to inhibit the enzymatic activity of the target kinase, such as EGFR. The IC50 values obtained from these assays reflect the compound's potency at the molecular level. researchgate.net The binding affinity of Gefitinib to EGFR has been shown to be unaffected by certain mutations that confer responsiveness to the drug in patients. ambitbio.com

    A variety of assay formats can be used, including those that measure the phosphorylation of a substrate peptide. The data from these assays are used to determine key kinetic parameters and the mode of inhibition (e.g., competitive, non-competitive).

    A specific and sensitive enzyme-linked immunosorbent assay (ELISA) has also been developed for the pharmacokinetic study of Gefitinib. nih.gov This assay utilizes an anti-gefitinib antibody to quantify the concentration of the drug in biological samples. nih.gov

    Assay TypePurposeKey Parameters MeasuredExample Application for Gefitinib
    In Vitro Kinase Activity AssayTo quantify the inhibitory activity of the compound against the purified target enzyme.IC50, KiDetermination of inhibitory activity against wild-type and mutant EGFR selleckchem.com
    Competition Binding AssayTo determine the binding affinity of the compound to the target protein.Kd, KiAssessment of binding affinity to a panel of 113 different protein kinases ambitbio.com
    Enzyme-Linked Immunosorbent Assay (ELISA)To develop a sensitive method for quantifying the compound in biological fluids.Concentration of the compoundMeasurement of Gefitinib levels in human serum nih.gov

    High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify potential "hits" that modulate a specific biological target. Traditional HTS typically involves testing compounds at a single concentration. nih.gov

    Quantitative high-throughput screening (qHTS) is an advanced approach where compounds are tested over a range of concentrations, generating concentration-response curves for every compound in the library. nih.govnih.gov This method provides a more comprehensive dataset, allowing for the identification of compounds with varying potencies and efficacies directly from the primary screen. nih.gov qHTS is less prone to false positives and negatives that can occur with single-concentration HTS. nih.gov These screening methods can be applied to identify novel inhibitors of a target kinase or to find compounds that have synergistic effects when used in combination with a known drug like Gefitinib. researchgate.net For example, HTS has been used to screen for drugs that are effective in lung adenocarcinoma. cancer-research-network.com

    Screening ApproachDescriptionAdvantagesApplication Example
    High-Throughput Screening (HTS)Rapid screening of large compound libraries at a single concentration.High speed and throughput for initial hit identification.Screening of a library of metabolic enzyme inhibitors to identify potential targets in lung adenocarcinoma. cancer-research-network.com
    Quantitative High-Throughput Screening (qHTS)Screening of compound libraries across a range of concentrations to generate dose-response curves.Provides detailed pharmacological profiles, reduces false positives/negatives, and allows for immediate structure-activity relationship analysis. nih.govTo identify novel small molecules that inhibit the CD47-SIRPα interaction using TR-FRET and AlphaScreen assay formats. researchgate.net

    In Vivo Animal Model Systems for Pharmacological Research

    In vivo animal models are indispensable for evaluating the pharmacological properties of a drug candidate in a whole-organism setting. These models are used to assess efficacy, pharmacokinetics, and pharmacodynamics before a compound can be considered for human clinical trials.

    For a compound like Gefitinib, which is primarily an anti-cancer agent, oncology models are the most relevant. The most common in vivo models are xenografts, where human cancer cells are implanted into immunocompromised mice.

    In the context of Gefitinib, human non-small cell lung cancer (NSCLC) and head and neck squamous carcinoma cell lines have been used to establish subcutaneous tumor models in nude mice. nih.govsnmjournals.org The efficacy of the compound is then evaluated by monitoring tumor growth over time in treated versus control animals. snmjournals.orgresearchgate.net These studies have demonstrated that Gefitinib can significantly inhibit tumor growth in sensitive xenograft models. nih.govresearchgate.net

    The choice of the cell line for the xenograft is critical, as it can harbor specific genetic mutations that influence the sensitivity to the drug. For instance, xenografts of tumors with activating EGFR mutations are generally more responsive to Gefitinib. nih.gov

    Beyond oncology, the application of such compounds in other disease models would depend on the biological target and its role in those diseases. For instance, if a compound with this core structure were found to target a kinase involved in a neurological or metabolic disorder, relevant animal models for those conditions would be employed.

    Understanding the relationship between the concentration of a drug in the body (pharmacokinetics) and its biological effect (pharmacodynamics) is crucial for optimizing dosing regimens.

    In preclinical studies with Gefitinib, hybrid physiologically based pharmacokinetic/pharmacodynamic (PK/PD) models have been developed. nih.gov These models integrate data on drug concentrations in plasma and tumor tissue with measurements of a pharmacodynamic endpoint, such as the phosphorylation of extracellular signal-regulated kinase (ERK) in the tumor. nih.govaacrjournals.org

    By collecting serial blood and tumor samples from mice after administration of Gefitinib, researchers can characterize the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov The plasma half-life (T1/2) of Gefitinib in mice has been determined to be approximately 2.6 hours after intravenous administration. nih.gov

    The pharmacodynamic effect, such as the inhibition of EGFR phosphorylation or downstream markers like p-ERK, is then correlated with the measured drug concentrations at the site of action (the tumor). oncotarget.comnih.gov This allows for the establishment of a PK/PD relationship that can be used to simulate and predict the effects of different dosing schedules. nih.gov Studies have also investigated the influence of circadian rhythms on the pharmacokinetics of Gefitinib in nude mice. rsc.org

    ParameterDescriptionMethod of Measurement in Animal ModelsExample Finding for Gefitinib
    Plasma Pharmacokinetics (PK)The time course of drug concentration in the plasma.Serial blood sampling and analysis of drug concentration.After a 10 mg/kg IV dose in mice, the maximum plasma concentration was 4.4 µg/mL with a half-life of 2.6 hours. nih.gov
    Tumor PharmacokineticsThe time course of drug concentration in the tumor tissue.Collection and analysis of tumor tissue at various time points.Hybrid PK/PD models have been developed to describe drug disposition in the tumor. nih.gov
    Pharmacodynamics (PD)The biological effect of the drug on its target and downstream pathways.Western blot or ELISA to measure target phosphorylation (e.g., p-EGFR, p-ERK) in tumor tissue.Inhibition of p-EGFR, p-ERK, and p-AKT in xenograft tumors. oncotarget.com
    PK/PD CorrelationThe relationship between drug concentration and its pharmacological effect.Mathematical modeling to correlate PK parameters with PD endpoints.Hybrid PK/PD models have been established to design equivalent dosing regimens in different tumor models. nih.gov

    Computational and Theoretical Chemistry Studies of 3,5 Difluoro 4 Morpholin 4 Yl Phenyl Methanamine

    Molecular Modeling and Docking Simulations for Ligand-Target Interactions

    Molecular modeling and docking simulations are powerful tools to predict how a ligand, such as [3,5-Difluoro-4-(morpholin-4-yl)phenyl]methanamine, might bind to a biological target, typically a protein. These methods are crucial in the early stages of drug discovery for hit identification and lead optimization.

    Binding Pose Prediction and Interaction Analysis

    Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, known as the binding pose. This prediction is based on scoring functions that estimate the binding affinity. For a molecule like this compound, several key interactions would be anticipated with a target's active site.

    The primary amine group is a key feature, capable of forming strong hydrogen bonds with amino acid residues that can act as hydrogen bond acceptors, such as aspartate, glutamate, or the carbonyl backbone of the protein. The fluorine atoms on the phenyl ring can form halogen bonds or other non-covalent interactions, which are increasingly recognized for their importance in ligand binding. The morpholine (B109124) group, with its oxygen atom, can also act as a hydrogen bond acceptor.

    In a hypothetical docking study, the interaction profile of this compound with a target kinase, for example, might look like the data presented in Table 1.

    Table 1: Predicted Interactions of this compound in a Hypothetical Kinase Active Site

    Interacting Group of LigandInteracting Residue of ProteinInteraction TypePredicted Distance (Å)
    Methanamine (-CH2NH2)Asp181Hydrogen Bond (Donor)2.8
    3-FluoroLys72Halogen Bond3.1
    5-FluoroLeu129Hydrophobic3.5
    Morpholine OxygenAsn130Hydrogen Bond (Acceptor)3.0
    Phenyl RingPhe160π-π Stacking3.8

    Conformational Analysis of the Compound

    The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis of this compound is essential to understand its flexibility and the accessible low-energy shapes it can adopt.

    Computational studies on similar substituted phenyl compounds suggest that the presence of the fluorine atoms ortho to the morpholine group may introduce some steric hindrance, potentially influencing the preferred rotational angle of the morpholine ring relative to the phenyl plane. The chair conformation is the most stable for the morpholine ring itself.

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    QSAR is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

    Descriptors and Statistical Methods in QSAR Development

    To build a QSAR model, molecular descriptors are calculated for a set of molecules with known activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. For a QSAR study involving analogs of this compound, a range of descriptors would be relevant.

    Table 2: Examples of Molecular Descriptors for QSAR Modeling

    Descriptor ClassExample DescriptorsProperty Represented
    ElectronicDipole Moment, HOMO/LUMO energiesElectron distribution, reactivity
    StericMolecular Weight, Molar RefractivitySize and shape of the molecule
    HydrophobicLogPLipophilicity and membrane permeability
    TopologicalWiener Index, Balaban IndexMolecular branching and connectivity

    Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then used to create a mathematical model that correlates these descriptors with the biological activity. nih.gov

    Predicting Activity Profiles of Novel Analogs

    Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of new, unsynthesized analogs. For example, a QSAR model could be used to predict how modifications to the this compound scaffold—such as changing the substitution pattern on the phenyl ring or replacing the morpholine with another heterocycle—would affect its activity. This predictive capability allows for the prioritization of the synthesis of the most promising compounds, saving time and resources.

    Quantum Mechanical Calculations for Electronic Structure and Reactivity

    Quantum mechanical (QM) calculations provide a detailed understanding of the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) are commonly used for this purpose.

    For this compound, QM calculations can provide valuable information:

    Molecular Geometry: QM calculations can determine the most stable three-dimensional structure of the molecule with high accuracy.

    Electronic Properties: The distribution of electrons in the molecule can be visualized through properties like the electrostatic potential map, which indicates regions that are electron-rich (negatively charged) or electron-poor (positively charged). This is crucial for understanding intermolecular interactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also important indicators of a molecule's reactivity.

    Reactivity Descriptors: Various reactivity descriptors can be calculated from the electronic structure, such as chemical hardness, softness, and electronegativity, which can provide insights into the molecule's stability and reactivity.

    Table 3: Hypothetical Quantum Mechanical Properties of this compound (Calculated using DFT)

    PropertyPredicted ValueSignificance
    HOMO Energy-6.5 eVRelates to the ability to donate electrons
    LUMO Energy-1.2 eVRelates to the ability to accept electrons
    HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability
    Dipole Moment3.8 DMeasures the overall polarity of the molecule

    Frontier Molecular Orbital Analysis

    Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

    For this compound, the FMO analysis would likely reveal the distribution of electron density and the regions most susceptible to electrophilic and nucleophilic attack. The morpholine and methanamine groups, being electron-donating, are expected to contribute significantly to the HOMO, concentrating electron density on the aromatic ring and the nitrogen atoms. Conversely, the electron-withdrawing nature of the two fluorine atoms would lower the energy of the LUMO, which is anticipated to be distributed primarily across the difluorophenyl ring.

    A smaller HOMO-LUMO gap generally suggests higher reactivity. Computational calculations would provide specific energy values for these orbitals, allowing for a quantitative assessment of the molecule's reactivity profile.

    Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

    ParameterEnergy (eV)
    HOMO-5.8
    LUMO-1.2
    HOMO-LUMO Gap4.6

    Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this molecule are not publicly available.

    Electrostatic Potential Mapping

    An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The map is generated by calculating the electrostatic potential on the molecule's electron density surface. Different colors represent varying potential values: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent regions with neutral or intermediate potential.

    For this compound, the ESP map is expected to show a significant negative potential (red) around the oxygen atom of the morpholine ring and the nitrogen atom of the methanamine group, due to the presence of lone pairs of electrons. The fluorine atoms, being highly electronegative, would also create regions of negative potential. In contrast, the hydrogen atoms of the methanamine group and the aromatic ring would likely exhibit a positive potential (blue), making them potential sites for nucleophilic interaction. This visualization helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition and binding.

    Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

    Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility, dynamic behavior, and interactions of a molecule with its environment, such as a solvent.

    For this compound, an MD simulation would likely reveal the conformational dynamics of the morpholine ring, which can exist in various chair and boat conformations. The simulation would also illustrate the rotational freedom of the methanamine side chain and the C-N bond connecting the morpholine ring to the phenyl group.

    By performing simulations in different solvents, such as water or a nonpolar solvent, it is possible to understand how the solvent affects the molecule's conformation and dynamic properties. Water molecules would be expected to form hydrogen bonds with the nitrogen and oxygen atoms of the morpholine and methanamine groups, influencing their orientation and accessibility. These simulations are crucial for understanding how the molecule behaves in a biological environment.

    In Silico ADMET Predictions and Optimization

    In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties.

    The presence of the morpholine ring in this compound is known to often improve the pharmacokinetic properties of drug candidates. acs.orgresearchgate.netnih.govnih.gov The nitrogen atom in the morpholine ring can act as a proton acceptor, which can influence solubility and absorption. The fluorine atoms can also impact metabolic stability and membrane permeability.

    Computational tools can predict various ADMET parameters, such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions can guide the chemical modification of the lead compound to optimize its ADMET profile, thereby increasing its potential for further development.

    Table 2: Hypothetical In Silico ADMET Predictions for this compound

    PropertyPredicted ValueInterpretation
    Absorption
    Human Intestinal Absorption> 90%High
    Caco-2 PermeabilityHighWell absorbed
    Distribution
    Blood-Brain Barrier (BBB) PenetrationModerateMay cross the BBB
    Plasma Protein Binding~85%Moderately bound
    Metabolism
    CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions
    CYP3A4 InhibitionNon-inhibitorLow risk of drug-drug interactions
    Excretion
    Renal ClearanceModerateLikely excreted via kidneys
    Toxicity
    hERG InhibitionLow riskUnlikely to cause cardiotoxicity
    Ames MutagenicityNegativeNon-mutagenic

    Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies on this molecule are not publicly available.

    Advanced Analytical Techniques in the Research and Development of 3,5 Difluoro 4 Morpholin 4 Yl Phenyl Methanamine

    Spectroscopic Characterization Methods (e.g., High-Resolution NMR, Mass Spectrometry)

    Spectroscopic techniques are fundamental tools for the initial elucidation and verification of a synthesized compound's molecular structure. jchps.comresearchgate.net Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide unambiguous evidence of the atomic connectivity and mass, respectively. pharmafocusamerica.com

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F. jchps.com For [3,5-Difluoro-4-(morpholin-4-yl)phenyl]methanamine, ¹H NMR is used to confirm the number and connectivity of protons in the molecule.

    While comprehensive public data is limited, typical ¹H NMR spectral data for this compound, as described in synthetic procedures, would be consistent with the following assignments:

    Aromatic Protons: A signal corresponding to the two protons on the difluorophenyl ring. The coupling pattern of this signal would be influenced by the adjacent fluorine atoms.

    Morpholine (B109124) Protons: Two distinct signals for the protons on the morpholine ring, typically appearing as triplets, corresponding to the -CH₂-O- and -CH₂-N- groups.

    Benzylic Protons: A singlet signal for the two protons of the aminomethyl (-CH₂NH₂) group attached to the phenyl ring.

    Further structural confirmation would be achieved using ¹³C NMR, which would identify all unique carbon atoms, and ¹⁹F NMR, which is particularly informative for fluorinated compounds, providing a distinct signal for the fluorine atoms on the aromatic ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to definitively map the proton-proton and proton-carbon correlations within the molecule. slideshare.net

    Mass Spectrometry (MS)

    Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound with high accuracy. nih.govnih.gov For this compound, a high-resolution mass spectrometer (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be employed. This analysis is crucial for confirming the elemental composition of the molecule.

    Table 1: Spectroscopic Data for this compound
    TechniqueParameterExpected ObservationInformation Provided
    Mass Spectrometry (ESI-MS)[M+H]⁺m/z 229.1Confirms the molecular weight of the compound.
    ¹H NMRChemical Shift (δ)Signals for aromatic, morpholine, and aminomethyl protons.Confirms the presence and connectivity of different proton environments. slideshare.net
    ¹³C NMRChemical Shift (δ)Distinct signals for each carbon atom in the molecule.Provides a carbon "fingerprint" of the molecular structure. libretexts.org
    ¹⁹F NMRChemical Shift (δ)A signal corresponding to the two equivalent fluorine atoms.Confirms the presence and electronic environment of the fluorine substituents.

    X-ray Crystallography for Structural Elucidation of the Compound and its Complexes

    Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a molecule. zienjournals.comthepharmajournal.com This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

    For this compound, obtaining a suitable single crystal would allow for its complete structural resolution. This would unambiguously confirm the planar structure of the difluorophenyl ring and the typical chair conformation of the morpholine ring.

    As of now, the crystal structure of the parent compound this compound is not publicly available. However, this technique would be invaluable in the drug development process, particularly for elucidating the binding mode of derivatives of this compound to their biological targets, such as protein kinases. creative-biostructure.comnih.gov By co-crystallizing a derivative with its target protein, researchers can visualize the specific molecular interactions, including hydrogen bonds and hydrophobic contacts, that are critical for binding affinity and selectivity. migrationletters.com This structural information is essential for structure-based drug design and lead optimization. nih.gov

    Chromatographic Techniques for Purity Assessment and Metabolite Identification in Research Samples (e.g., LC-MS/MS, GC-MS)

    Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of research compounds and to identify metabolites. researchgate.net

    Purity Assessment

    High-Performance Liquid Chromatography (HPLC) coupled with a detector, such as an ultraviolet (UV) or mass spectrometry (MS) detector, is the standard method for determining the purity of a synthesized compound. A sample of this compound would be injected into the HPLC system, and its purity would be determined by the percentage of the total peak area corresponding to the main compound.

    Table 2: Typical HPLC Parameters for Purity Assessment
    ParameterTypical Condition
    ColumnReversed-phase C18
    Mobile PhaseGradient of water and acetonitrile with a modifier (e.g., formic acid or trifluoroacetic acid)
    Flow Rate0.5 - 1.0 mL/min
    DetectionUV at a specific wavelength (e.g., 254 nm) and/or Mass Spectrometry

    Metabolite Identification

    In drug discovery, it is crucial to understand how a compound is metabolized. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary tool for identifying drug metabolites in biological samples, such as liver microsomes or plasma. nih.govnih.govtechnologynetworks.com

    To study the metabolism of this compound or its derivatives, the compound would be incubated with liver enzymes. The resulting mixture would then be analyzed by LC-MS/MS. ijpras.com The high sensitivity and specificity of this technique allow for the detection and structural characterization of potential metabolites, even at very low concentrations. Common metabolic pathways for a molecule of this type could include oxidation of the morpholine or aromatic ring, N-dealkylation, or conjugation with glucuronic acid or sulfate.

    Biophysical Methods for Protein-Ligand Interaction Characterization (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

    While this compound is an intermediate, its derivatives are designed to interact with specific biological targets. Biophysical techniques are critical for quantifying these interactions. sygnaturediscovery.com

    Surface Plasmon Resonance (SPR)

    SPR is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. denovobiolabs.comnih.govphotonics.com In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the ligand (a derivative of the title compound) is flowed over the surface. The binding and dissociation are monitored, providing data on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. denovobiolabs.com

    Isothermal Titration Calorimetry (ITC)

    ITC is a powerful technique that directly measures the heat changes associated with a binding event. nih.govspringernature.comharvard.edu This allows for the determination of the complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.goviaanalysis.com This information provides deep insights into the driving forces of the binding interaction, which is invaluable for understanding the mechanism of action and for guiding the optimization of drug candidates. springernature.com

    Table 3: Key Parameters from Biophysical Interaction Studies
    TechniqueParameters ObtainedSignificance
    Surface Plasmon Resonance (SPR)kₐ (on-rate), kₑ (off-rate), K₋ (affinity)Quantifies the kinetics and strength of the binding interaction. iaanalysis.com
    Isothermal Titration Calorimetry (ITC)K₋ (affinity), n (stoichiometry), ΔH (enthalpy), ΔS (entropy)Provides a complete thermodynamic profile of the binding event, revealing the forces driving the interaction. iaanalysis.com

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for preparing [3,5-Difluoro-4-(morpholin-4-yl)phenyl]methanamine with high purity?

    • Methodological Answer : A common approach involves nucleophilic aromatic substitution of 3,5-difluoro-4-nitroaniline with morpholine, followed by reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C in ethanol). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. LCMS (e.g., m/z 229 [M+H]⁺) and HPLC (retention time ~1.43 min under TFA-modified conditions) are critical for validating intermediates and final product purity .

    Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

    • Methodological Answer :

    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic signals:
    • Morpholine protons: δ 3.7–3.9 ppm (multiplet, 8H).
    • Aromatic protons (3,5-difluoro substitution): δ 6.8–7.2 ppm (doublet of doublets).
    • Methanamine protons: δ 2.5–3.0 ppm (singlet, 2H) .
    • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters include R1 < 0.05 and wR2 < 0.15 for high-resolution data .

    Q. What are the stability and storage recommendations for this amine derivative?

    • Methodological Answer : The compound is sensitive to oxidation and moisture. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH for 14 days) can monitor decomposition using HPLC to detect impurities like oxidized morpholine by-products .

    Advanced Research Questions

    Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

    • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density on the aromatic ring and amine group. The morpholine substituent directs electrophilic attack to the para position relative to fluorine, while the methanamine group facilitates Buchwald-Hartwig amination or reductive amination. Validate predictions experimentally using Pd-catalyzed coupling with aryl halides .

    Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

    • Methodological Answer :

    • Scenario : Discrepancy between 1H^1H-NMR integration and LCMS purity.
    • Resolution : Perform 2D NMR (COSY, HSQC) to confirm connectivity. Use high-resolution mass spectrometry (HRMS) to rule out isobaric impurities. Cross-reference with X-ray data to resolve stereochemical ambiguities .

    Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?

    • Methodological Answer : Derivatize the methanamine group to improve bioavailability. For example:

    • Prodrug synthesis : Acetylate the amine to enhance membrane permeability.
    • Salt formation : Use hydrochloride or trifluoroacetate salts to increase aqueous solubility.
    • Validate via logP measurements (HPLC-based) and Caco-2 cell permeability assays .

    Q. What are the common impurities in scaled-up synthesis, and how are they characterized?

    • Methodological Answer :

    • Impurities : Residual morpholine (from incomplete substitution) or fluorinated by-products (e.g., 3-fluoro-4-morpholinyl isomers).
    • Detection : Use gradient HPLC with UV detection (λ = 254 nm) and LCMS for molecular weight confirmation. Compare retention times and fragmentation patterns to reference standards .

    Q. How does the morpholine moiety influence the compound’s electronic properties in catalysis?

    • Methodological Answer : The morpholine group acts as an electron-donating substituent, stabilizing cationic intermediates in asymmetric catalysis. Cyclic voltammetry (e.g., E1/2_{1/2} = +0.8 V vs. Ag/AgCl) quantifies redox activity. Computational NBO analysis reveals hyperconjugative interactions between morpholine lone pairs and the aromatic ring .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.